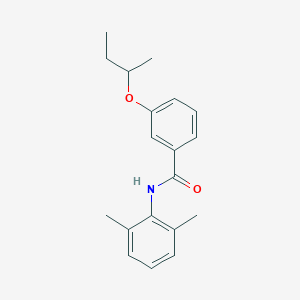

![molecular formula C18H21NO3 B268615 N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)

N-[3-(2-phenoxyethoxy)phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(2-phenoxyethoxy)phenyl]butanamide, commonly known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) modulators. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and fat burning.

Mechanism of Action

GW501516 exerts its effects by binding to and activating N-[3-(2-phenoxyethoxy)phenyl]butanamideδ, a nuclear receptor that regulates various metabolic pathways. Activation of N-[3-(2-phenoxyethoxy)phenyl]butanamideδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in enhanced energy production and endurance. It also modulates the expression of genes involved in inflammation and cell proliferation.

Biochemical and Physiological Effects:

GW501516 has been shown to have several biochemical and physiological effects in animal and human studies. It increases endurance and reduces fatigue by enhancing the utilization of fatty acids as a source of energy. It also improves insulin sensitivity and glucose uptake in skeletal muscle, leading to improved glucose metabolism. Moreover, it has been found to reduce inflammation and oxidative stress, which are implicated in various chronic diseases.

Advantages and Limitations for Lab Experiments

GW501516 has several advantages as a research tool, including its ability to enhance mitochondrial function, reduce inflammation, and improve lipid metabolism. It can be used to study the effects of N-[3-(2-phenoxyethoxy)phenyl]butanamideδ activation on various metabolic pathways and to investigate its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. However, it has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

GW501516 has several potential future directions in the field of medicine and sports science. It could be further studied as a potential treatment for metabolic disorders such as obesity and diabetes, as well as for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, it could be used to investigate the role of N-[3-(2-phenoxyethoxy)phenyl]butanamideδ in cancer development and to develop novel cancer therapies. In sports science, it could be used to enhance endurance and performance in athletes, although its safety and legality need to be carefully evaluated.

Synthesis Methods

GW501516 can be synthesized using various methods, including the Claisen condensation reaction, the Suzuki coupling reaction, and the Buchwald-Hartwig amination reaction. The most common method involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(4-(2-(2-methyl-4-(trifluoromethyl)phenyl)-2-methylpropyl)phenoxy)ethylamine, followed by reduction with sodium borohydride.

Scientific Research Applications

GW501516 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cardiology, oncology, and neurology. It has been shown to improve lipid metabolism, reduce inflammation, and enhance mitochondrial function. Moreover, it has been found to have neuroprotective effects and to inhibit tumor growth in animal models.

properties

Product Name |

N-[3-(2-phenoxyethoxy)phenyl]butanamide |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-[3-(2-phenoxyethoxy)phenyl]butanamide |

InChI |

InChI=1S/C18H21NO3/c1-2-7-18(20)19-15-8-6-11-17(14-15)22-13-12-21-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,19,20) |

InChI Key |

GFDPELPQCKLCNE-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268532.png)

![3-isopropoxy-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268534.png)

![2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268538.png)

![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)

![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)

![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)

![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)

![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)

![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)